molecular formula C11H9ClFN B11722975 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile

Cat. No.: B11722975
M. Wt: 209.65 g/mol
InChI Key: KOFIWRGELJIVMD-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is a high-purity chemical building block offered for research and development purposes. This compound features a cyclobutane ring carbonitrile core substituted with a 2-chloro-4-fluorophenyl group, a structure common in pharmaceutical development. It is primarily used in organic synthesis and medicinal chemistry research as a key intermediate for constructing more complex molecules. Researchers value this compound for exploring structure-activity relationships (SAR) due to the steric and electronic properties imparted by the cyclobutane and substituted phenyl rings. Its specific applications include serving as a precursor in the synthesis of potential pharmacologically active compounds, where the carbonitrile group can be further functionalized. As a fine synthetic intermediate, its mechanism of action is dependent on the final target molecule it is used to create. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety procedures must be followed. Researchers should consult the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C11H9ClFN

Molecular Weight

209.65 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9ClFN/c12-10-6-8(13)2-3-9(10)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2

InChI Key

KOFIWRGELJIVMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is used in the development of new materials with specific properties.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.

    Industry: It is employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain enzymatic activities and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile can be categorized based on variations in substituents, ring size, and functional groups. Below is a detailed analysis supported by data tables.

Table 1: Structural and Functional Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features LogP (if available)
This compound C₁₁H₉ClFN 209.65 Not provided Cyclobutane, 2-Cl-4-F substitution N/A
1-(4-Chlorophenyl)cyclobutanecarbonitrile C₁₁H₁₀ClN 191.66 28049-61-8 Cyclobutane, 4-Cl substitution 2.92
1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile C₁₃H₁₄ClN 219.70 Not provided Cyclohexane ring, 4-Cl substitution N/A
1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile C₁₂H₁₁ClFN 223.67 214262-94-9 Cyclopentane, 2-Cl-6-F substitution N/A
1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid C₁₃H₁₄ClFO₂ 256.69 214263-02-2 Cyclohexane, carboxylic acid, 2-Cl-4-F N/A

Key Comparisons

The 2-Cl-6-F substitution in the cyclopentane derivative (CAS 214262-94-9) creates a sterically hindered environment, which may reduce reaction rates in nucleophilic additions compared to the target compound .

Ring Size and Conformational Flexibility

  • The cyclobutane ring in the target compound imposes higher ring strain compared to cyclohexane (C₁₃H₁₄ClN) or cyclopentane (C₁₂H₁₁ClFN) analogs. This strain may enhance reactivity in ring-opening reactions or reduce thermal stability .
  • The cyclohexanecarboxylic acid derivative (CAS 214263-02-2) demonstrates how ring expansion and a carboxylic acid group increase molecular weight (256.69 vs. 209.65) and polarity, likely improving water solubility .

Functional Group Impact

  • The carbonitrile group (-CN) in the target compound and its analogs contributes to electron-withdrawing effects, stabilizing intermediates in synthesis. In contrast, the carboxylic acid group (-COOH) in the cyclohexane derivative introduces acidity (pKa ~4-5), enabling salt formation for pharmaceutical formulations .

Table 2: Analytical and Commercial Data

Compound Name Price (JPY) Supplier Code (Kanto) Applications/Notes
1-(4-Chlorophenyl)cyclobutanecarbonitrile 4,800/5g 17072-1A HPLC analysis validated (LogP = 2.92)
1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid 19,600/1g 30496-1A Potential use in drug intermediates
1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile 20,200/5g 30487-1A High steric hindrance

Biological Activity

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is a compound characterized by a cyclobutane ring and a cyano group attached to a phenyl ring with chlorine and fluorine substituents. Its structural complexity suggests potential biological activity, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClFNC_{11}H_{8}ClFN. The unique arrangement of its atoms contributes to its reactivity and interactions with biological systems, which can be crucial for drug development.

Property Value
Molecular FormulaC11H8ClFNC_{11}H_{8}ClFN
Molecular Weight221.64 g/mol
Structural FeaturesCyclobutane ring, cyano group
Halogen SubstituentsChlorine, Fluorine

Synthesis Methods

Several synthetic routes have been explored for the production of this compound, including:

  • Nucleophilic Substitution : Utilizing appropriate nucleophiles to replace halogen atoms.
  • Cyclization Reactions : Forming the cyclobutane ring through cyclization techniques.
  • Functional Group Modifications : Altering the cyano group for enhanced biological activity.

These methods ensure the efficient production of the compound while maintaining desired purity levels.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interactions with specific biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing halogen substituents have shown enhanced inhibition of tumor cell proliferation.

  • Case Study : A study on halogenated cyclobutane derivatives demonstrated that these compounds could inhibit the growth of human cancer cell lines such as A431 and BT-474, suggesting a mechanism involving interference with cell signaling pathways related to cancer progression .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinase activity, which is crucial for cancer cell growth and survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, further supporting their potential therapeutic use.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound Name Structural Features Unique Properties
This compoundCyclobutane ring, cyano groupPotentially high bioactivity
1-(2-Chlorophenyl)cyclobutanecarbonitrileCyclobutane ring, single chlorineLess complex halogenation
1-(4-Fluorophenyl)cyclobutanecarbonitrileCyclobutane ring, single fluorineDifferent electronic properties

This table illustrates how the specific combination of substituents in this compound may confer distinct biological activities compared to similar compounds.

Q & A

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology : Use chiral catalysts (e.g., Jacobsen’s catalyst) or chiral stationary phase chromatography for enantiomer separation. Monitor optical rotation and enantiomeric excess (ee) via polarimetry or chiral HPLC. Process optimization (e.g., flow chemistry) minimizes racemization during large-scale reactions .

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